molecular formula C7H3Cl2F3S B12860836 2,4-Dichloro-3-trifluoromethylbenzenethiol CAS No. 1349716-86-4

2,4-Dichloro-3-trifluoromethylbenzenethiol

Cat. No.: B12860836
CAS No.: 1349716-86-4
M. Wt: 247.06 g/mol
InChI Key: DPIYZYYIOAEOOJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-trifluoromethylbenzenethiol is an organosulfur compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-trifluoromethylbenzenethiol typically involves the introduction of chlorine and trifluoromethyl groups onto a benzene ring followed by thiolation. One common method involves the chlorination of 3-trifluoromethylbenzenethiol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2,4-Dichloro-3-trifluoromethylbenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of chlorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3,5-difluorobenzoic acid: Similar in structure but with different functional groups.

    1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the thiol group.

Uniqueness

2,4-Dichloro-3-trifluoromethylbenzenethiol is unique due to the combination of chlorine, trifluoromethyl, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.

Properties

CAS No.

1349716-86-4

Molecular Formula

C7H3Cl2F3S

Molecular Weight

247.06 g/mol

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H3Cl2F3S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H

InChI Key

DPIYZYYIOAEOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)Cl)C(F)(F)F)Cl

Origin of Product

United States

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